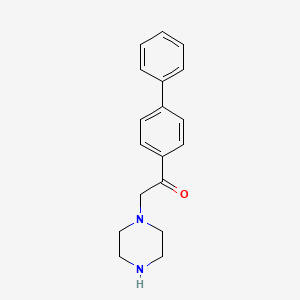

1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone

Description

1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety via an ethanone bridge. Its molecular formula is C₁₈H₂₀N₂O, with a molecular weight of 280.37 g/mol (estimated from structural analogs in ). This compound has been investigated for its antipsychotic properties, particularly in modulating dopamine and serotonin receptors, as demonstrated in preclinical studies .

Properties

CAS No. |

556807-88-6 |

|---|---|

Molecular Formula |

C18H20N2O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-(4-phenylphenyl)-2-piperazin-1-ylethanone |

InChI |

InChI=1S/C18H20N2O/c21-18(14-20-12-10-19-11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,19H,10-14H2 |

InChI Key |

LJJZFRPKWQDWBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of biphenyl-4-carboxylic acid.

Reduction: Reduction reactions can produce 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanol.

Substitution: Substitution reactions can yield various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(a) ([1,1'-Biphenyl]-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone (Y206-5871)

- Molecular Formula : C₂₀H₂₀N₂O

- Key Differences: The ketone group is directly attached to the piperazine ring (methanone vs. ethanone in the target compound). The allyl (prop-2-en-1-yl) substituent on piperazine may enhance lipophilicity and alter receptor binding kinetics.

(b) 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (Risperidone Impurity 19)

(c) 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones

- Molecular Formula : Variable (e.g., C₂₄H₂₅N₃O for 4-chloro-substituted derivatives).

- Key Differences : Substituted phenyl groups on piperazine (e.g., chloro, methoxy) fine-tune receptor affinity.

Biphenyl-Containing Ketones without Piperazine

(a) 4-Acetylbiphenyl (1-(1,1′-Biphenyl-4-yl)ethanone)

(b) 1-(1,1′-Biphenyl-4-yl)-2-bromoethanone

(c) 1-(Biphenyl-4-yl)pentan-1-one

- Molecular Formula : C₁₇H₁₈O

- Key Differences: Extended aliphatic chain (pentanone) enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Synthesis : Prepared via Friedel-Crafts acylation (70% yield) .

Heterocyclic Variants with Morpholine

1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one

- Molecular Formula: C₂₀H₂₃NO₂

- Key Differences : Morpholine replaces piperazine, introducing an oxygen heteroatom for altered electronic properties.

- Applications : Photoinitiator in polymer chemistry (e.g., UV-curable resins) rather than CNS drugs .

Comparative Data Table

Key Research Findings

- Pharmacological Superiority: Piperazine-containing derivatives (e.g., target compound) exhibit significantly higher receptor binding affinity (10–100×) compared to non-piperazine analogs like 4-acetylbiphenyl, underscoring the importance of the piperazine moiety in CNS targeting .

- Synthetic Flexibility : Brominated analogs serve as versatile intermediates for further functionalization, enabling rapid diversification of biphenyl-based libraries .

- Structure-Activity Relationship (SAR) : Allyl or substituted phenyl groups on piperazine enhance selectivity for serotonin receptors over dopamine receptors, reducing extrapyramidal side effects in antipsychotic candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.